![molecular formula C9H10F3NO B1312088 2-[3-(Trifluoromethyl)phenoxy]ethanamine CAS No. 29969-15-1](/img/structure/B1312088.png)

2-[3-(Trifluoromethyl)phenoxy]ethanamine

Vue d'ensemble

Description

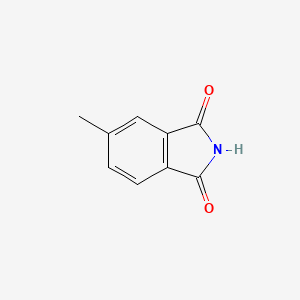

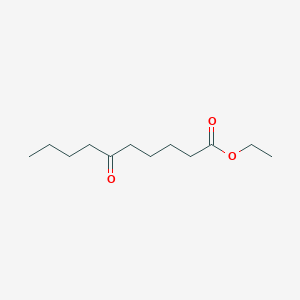

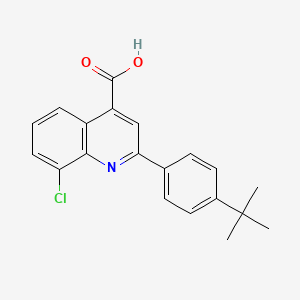

2-[3-(Trifluoromethyl)phenoxy]ethanamine is a chemical compound with the molecular formula C9H10F3NO . It has a molecular weight of 205.18 . The compound is also known by its CAS Number: 29969-15-1 .

Molecular Structure Analysis

The molecular structure of 2-[3-(Trifluoromethyl)phenoxy]ethanamine can be represented by the InChI code: 1S/C9H10F3NO/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6H,4-5,13H2 . This code provides a unique representation of the compound’s molecular structure, including the arrangement of atoms and the connectivity between them.Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

Luo et al. (2008) developed a novel synthetic route for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the synthesis of Silodosin, used for treating benign prostatic hyperplasia. This method, utilizing 2-nitrochlorobenzene, highlights convenience and economic feasibility in accessing this intermediate (Luo, Chen, Zhang, & Huang, 2008).

Molecular Conformation and Structure Studies

MacLeod and Simons (2004) investigated the molecular conformation and structure of 2-phenoxy ethylamine and related compounds. They used mass-selected, resonant two-photon ionisation, infrared ion-dip spectroscopy, and ab initio calculations, contributing significantly to our understanding of the conformational dynamics of these molecules (MacLeod & Simons, 2004).

Spectroscopic Techniques and Computational Study

Macleod and Simons (2003) also studied clusters of phenol and ethanolamine, including 2-aminoethanol, using spectroscopic techniques and computation. Their research focused on hydrogen-bonded structures, providing insights into the configurations and interactions of such clusters (Macleod & Simons, 2003).

Cancer Research

Reyno et al. (2004) conducted a Phase III study on N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine combined with doxorubicin in treating metastatic breast cancer. This study highlighted the potential of this compound in augmenting chemotherapy cytotoxicity, though more research is needed to fully understand its efficacy (Reyno et al., 2004).

Chemical Properties and Reactions

Chandra and Uchimaru (2002) conducted a DFT study on the O-H bond dissociation energies and proton affinities of substituted phenols and phenoxide ions. Their work contributes to the understanding of the chemical properties and reactions of compounds including 2-[3-(Trifluoromethyl)phenoxy]ethanamine (Chandra & Uchimaru, 2002).

Analytical Chemistry and Forensics

Lum et al. (2020) identified a new class of psychoactive compounds through gas chromatography-mass spectrometry, providing insights relevant to the analytical chemistry and forensics involving phenethylamine derivatives (Lum, Brettell, Brophy, & Hibbert, 2020).

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPFNMHSRXBFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80412203 | |

| Record name | 2-[3-(trifluoromethyl)phenoxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)phenoxy]ethanamine | |

CAS RN |

29969-15-1 | |

| Record name | 2-[3-(trifluoromethyl)phenoxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B1312022.png)

![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)